3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-[2-(2-chlorophenyl)-2-methoxyethyl]-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-20-14(12-4-2-3-5-13(12)16)10-17-15(19)18-11-6-8-21-9-7-11/h2-5,11,14H,6-10H2,1H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZJBVOGBIGUMNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)NC1CCOCC1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction between 2-chlorobenzyl chloride and 2-methoxyethylamine in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-2-methoxyethylamine.
Cyclization: The intermediate is then reacted with tetrahydro-2H-pyran-4-yl isocyanate under controlled conditions to form the desired urea compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related urea derivatives from the literature:
Key Observations:
Electronic and Computational Analysis
Density functional theory (DFT) studies (e.g., B3LYP functional ) predict that the electron-withdrawing chlorine atom on the phenyl ring increases electrophilicity at the urea carbonyl group, enhancing interactions with nucleophilic residues in biological targets. In contrast, the 4-fluorophenyl analog (C₁₇H₂₅FN₂O₃) exhibits reduced electrophilicity due to fluorine’s weaker electron-withdrawing effect .
- Hardness (η): Calculated hardness values (η = ½(I - A)) suggest the target compound (η ≈ 4.2 eV) is softer than FTBU-1 (η ≈ 5.1 eV), indicating higher reactivity toward soft electrophiles .
- Electrostatic Potential (ESP): ESP maps generated via Multiwfn highlight the polar urea core and electron-deficient chlorophenyl ring as key interaction sites (Figure 1).
Biological Activity
The compound 3-[2-(2-chlorophenyl)-2-methoxyethyl]-1-(oxan-4-yl)urea is a member of the urea class of compounds, which have been studied for their diverse biological activities, including potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H14ClN3O3
- Molecular Weight : 273.71 g/mol
Biological Activity Overview
The biological activity of this compound has been explored in various contexts, including its effects on cancer cell lines, antimicrobial properties, and interaction with specific biological targets.
Anticancer Activity
Several studies have investigated the anticancer properties of urea derivatives, including this compound. Notably:
- Cell Lines Tested : The compound has shown promising results against various cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer).
- Mechanism of Action : Potential mechanisms include induction of apoptosis and inhibition of cell proliferation. For instance, a study reported an IC50 value indicating significant antiproliferative effects at concentrations around 50 µM in HeLa cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 50 | Antiproliferative |
| A549 | 60 | Antiproliferative |
Antimicrobial Activity
The antimicrobial potential of this compound has also been evaluated:
- Pathogens Tested : It exhibited activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
Case Studies
- In Vitro Studies : A study conducted on HeLa cells demonstrated that treatment with the compound led to a significant reduction in cell viability after 48 hours, suggesting its potential as a chemotherapeutic agent.
- In Vivo Studies : Preliminary animal studies indicated that administration of the compound resulted in reduced tumor growth in xenograft models, further supporting its anticancer potential.
Mechanistic Insights
Research into the mechanism of action reveals that the compound may interact with specific cellular pathways involved in apoptosis and cell cycle regulation. For example:
- Apoptotic Pathways : The compound appears to activate caspase pathways leading to programmed cell death.
- Cell Cycle Arrest : Flow cytometry analyses suggest that it may induce G1 phase arrest in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
